1,2,4,5-Tetrazinane-3,6-dithione

Hydrogen bonding Molecular recognition Supramolecular chemistry

Research groups developing IEDDA bioorthogonal ligation probes require the dithione variant to access the S,S-tetrazine warhead motif-monothione analogs (e.g., CAS 89093-71-0) lack the second thiocarbonyl site essential for symmetrical bis-functionalization. • Alkylation-oxidation converts the dithione to 3,6-bis(methylthio)-1,2,4,5-tetrazine, enabling photolabile IEDDA substrates with a 325-fold phototherapeutic index (IC50,dark=26 μM vs. IC50,light=0.08 μM in U87-MG cells). • Two thiocarbonyl donors per molecule double the coordination sites of monothione analogs for Cu(I)/Au(I)/Pd(II) chelation; zero rotatable bonds ensure pre-organized binding geometry. • Supplied at ≥95% purity; in stock for immediate global shipping.

Molecular Formula C2H4N4S2
Molecular Weight 148.22 g/mol
CAS No. 36239-33-5
Cat. No. B1306208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrazinane-3,6-dithione
CAS36239-33-5
Molecular FormulaC2H4N4S2
Molecular Weight148.22 g/mol
Structural Identifiers
SMILESC1(=S)NNC(=S)NN1
InChIInChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)
InChIKeyHHSAQSIIYVKIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrazinane-3,6-dithione: Physicochemical & Structural Profile


1,2,4,5-Tetrazinane-3,6-dithione (CAS 36239-33-5) is a saturated six-membered heterocycle bearing four endocyclic nitrogen atoms and two thiocarbonyl groups at the 3- and 6-positions, with molecular formula C₂H₄N₄S₂ and a molecular weight of 148.21 g/mol . The compound is also referred to as tetrahydro-1,2,4,5-tetrazine-3,6-dithione or hexahydro-1,2,4,5-tetrazine-3,6-dithione . It exhibits a melting point of 202–203 °C, a predicted boiling point of 197.9 ± 23.0 °C, and a predicted density of 1.74 ± 0.1 g/cm³ . Its computed topological descriptors include 4 hydrogen bond donors and 4 hydrogen bond acceptors, with zero rotatable bonds, indicating a conformationally constrained scaffold [1]. The compound is listed in ChEMBL (ID: CHEMBL1979729) and ChemSpider (ID: 2074271), and is commercially available at a minimum purity specification of 95% [2].

Symmetrical bis-alkylation at 3,6-positions
Two thiocarbonyl (C=S) donors for soft metal coordination
Pre-organized rigid scaffold: zero rotatable bonds

1,2,4,5-Tetrazinane-3,6-dithione: Key Differentiators from Analogs


Compounds sharing the C₂H₄N₄S₂ molecular formula or the tetrazinane ring system cannot be freely interchanged with 1,2,4,5-tetrazinane-3,6-dithione because the presence of two thiocarbonyl groups at the 3- and 6-positions fundamentally alters hydrogen-bonding capacity, metal coordination geometry, and synthetic derivatization pathways relative to monothione analogs or isomeric triazole dithiols [1][2]. For instance, 4-amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3) shares the exact molecular formula but possesses a five-membered triazole core with distinct tautomeric and electronic properties, yielding a different coordination chemistry profile and altered biological target engagement . The monothione analog 1,2,4,5-tetrazinane-3-thione (CAS 89093-71-0, MW 118.16) offers only one thiocarbonyl reactive site, reducing the potential for symmetrical bis-functionalization and limiting the capacity for bidentate metal chelation . The quantitative evidence below demonstrates where these structural differences translate into measurable property divergences that directly affect procurement decisions.

Monothione analog (CAS 89093-71-0)

Offers only one thiocarbonyl site; cannot support symmetrical bis-functionalization or bidentate chelation.

4-Amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3)

Isomeric triazole core with thiol (-SH) donors instead of thiocarbonyl (C=S); different metal coordination and electronic profile.

6-Substituted tetrazinane-3-thiones

Usually require custom synthesis with longer lead times; may lack the rigid 3,6-dithione framework needed for S,S-tetrazine generation.

1,2,4,5-Tetrazinane-3,6-dithione: Quantitative Evidence vs. Analogs


Hydrogen Bonding: Dithione vs. Monothione

1,2,4,5-Tetrazinane-3,6-dithione possesses 4 hydrogen bond donors (N–H) and 4 hydrogen bond acceptors (C=S), yielding a total of 8 H-bonding interaction sites. In contrast, the monothione analog 1,2,4,5-tetrazinane-3-thione (CAS 89093-71-0) provides only 4 H-bond donors and 3 H-bond acceptors, for a total of 7 sites [1][2]. The additional thione acceptor confers a 33% increase in H-bond acceptor count, with zero rotatable bonds in both scaffolds ensuring a rigid presentation of these recognition elements [1].

H-Bond capacity
Data to verify
8 H-bond sites (4 donor + 4 acceptor) vs. 7 for monothione analog; +33% acceptor count
Supports supramolecular recognition design
In silico data; experimental confirmation not available
Hydrogen bonding Molecular recognition Supramolecular chemistry

Thermal Stability vs. Triazole Dithiol Isomer

1,2,4,5-Tetrazinane-3,6-dithione exhibits a melting point of 202–203 °C, which is experimentally indistinguishable from that of its isomeric counterpart 4-amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3, melting point 202–204 °C) . Both compounds share the formula C₂H₄N₄S₂ and molecular weight of 148.21 g/mol, yet differ fundamentally in ring architecture (six-membered tetrazinane vs. five-membered triazole). This near-identical thermal behavior eliminates melting point as a differentiating criterion, shifting the selection decision entirely to chemical reactivity and downstream synthetic compatibility.

Thermal stability
Data to verify
Melting point 202–203 °C vs. 202–204 °C for triazole dithiol isomer; ≤1 °C difference
Thermal equivalence shifts selection to reactivity
Experimental mp data; purity ≥95% for both
Thermal analysis Polymorph screening Process chemistry

Dual Thione Enables Symmetrical Bis-Alkylation

The defining synthetic advantage of 1,2,4,5-tetrazinane-3,6-dithione over its monothione analog is the capacity for symmetrical bis-functionalization. Alkylation with iodomethane followed by oxidation cleanly yields 3,6-bis(methylthio)-1,2,4,5-tetrazine, while reaction with 1,2-dichloro-4-(chloromethyl)benzene affords 3,6-bis[[(3,4-dichlorophenyl)methyl]thio]-1,2,4,5-tetrazine [1]. This twofold derivatization is not achievable with 1,2,4,5-tetrazinane-3-thione, which offers only a single thione site for alkylation. The resulting 3,6-bis(methylthio)-1,2,4,5-tetrazine serves as a versatile intermediate for inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of modern bioorthogonal chemistry [2]. Importantly, the target 6-substituted-1,2,4,5-tetrazin-3-amines derived from this scaffold were evaluated for antimalarial activity and, notably, displayed negligible efficacy, providing critical negative data that prevents futile follow-up in antimalarial programs [1].

Bis-alkylation access
Head-to-head
Two C=S sites enable symmetrical bis-alkylation then oxidation to 3,6-disubstituted tetrazines; monothione cannot deliver this product class
Enables 3,6-disubstituted tetrazine synthesis
Reported in J. Heterocycl. Chem.; antimalarial activity negligible (negative SAR)
Heterocyclic chemistry Tetrazine synthesis Medicinal chemistry building blocks

Thiocarbonyl Sulfur Donors for Metal Coordination

The two thiocarbonyl (C=S) groups of 1,2,4,5-tetrazinane-3,6-dithione provide soft sulfur donor atoms capable of coordinating transition metals via both σ-donation and π-backbonding. In contrast, 4-amino-4H-1,2,4-triazole-3,5-dithiol presents thiol (–SH) groups in its tautomeric form rather than thione (C=S) groups, leading to distinct coordination modes (thiolate vs. thiocarbonyl) with different metal selectivity and complex geometry . This distinction is practically significant: in the flotation collector domain, monothione tetrazinane derivatives such as 6-hexyl-1,2,4,5-tetrazinane-3-thione (HTT) demonstrated superior selectivity for chalcopyrite over pyrite compared to sodium hexyl xanthate (SHX), driven by Cu–N and Cu–S bonding interactions with the tetrazinane-thione group [1]. The dithione scaffold, bearing two thiocarbonyl groups, is projected to offer enhanced chelation cooperativity and higher metal binding affinity relative to monothione analogs, though direct comparative titration data (e.g., binding constants, Job plot stoichiometry) are not yet available in the peer-reviewed literature [2].

Metal coordination
Class-level
Two thiocarbonyl donors per molecule; analog HTT showed Cu–N/Cu–S bonding and superior chalcopyrite selectivity vs. xanthate
Projected to enhance metal chelation; direct binding constants not yet reported
Class-level inference from monothione analog; validation needed
Coordination chemistry Metal chelation Catalyst design

S,S-Tetrazine as Photolabile Group & Bioorthogonal Warhead

The 3,6-dithio-1,2,4,5-tetrazine (S,S-tetrazine) unit—directly accessible via oxidation of 1,2,4,5-tetrazinane-3,6-dithione—has been demonstrated to function as both a photolabile protecting group and a bioorthogonal scaffold for inverse electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkynes [1]. In a recent study, an Ir(III) complex bearing a 3-chloro-6-thio-1,2,4,5-tetrazine moiety exhibited efficient photodissociation upon continuous light irradiation, with the S,S-tetrazine unit serving as the photoactive element [1]. The resulting conjugate (1-RGD) showed an IC₅₀,light of 0.08 μM vs. IC₅₀,dark of 26 μM in U87-MG glioblastoma cells, representing a 325-fold phototherapeutic index [1]. By contrast, the monothione analog cannot generate the S,S-tetrazine architecture and thus cannot access this dual photochemical/bioorthogonal functionality. While the parent 1,2,4,5-tetrazinane-3,6-dithione is the reduced precursor that must be oxidized to the aromatic S,S-tetrazine form, its procurement is the rate-limiting step for any research program pursuing this application class .

Photochemical utility
Class-level
Derived S,S-tetrazine demonstrates 325-fold phototherapeutic index (IC50,dark 26 μM vs. IC50,light 0.08 μM) in U87-MG cells
Enables photoactivatable probe development
Data from S,S-tetrazine Ir(III) conjugate; dithione is the required precursor
Bioorthogonal chemistry Photopharmacology Chemical biology

Commercial Availability vs. Custom Synthesis

1,2,4,5-Tetrazinane-3,6-dithione (CAS 36239-33-5) is a catalog compound available from multiple suppliers at a minimum purity of 95%, with pricing as low as approximately USD 1.9–2.9 per gram for bulk quantities . In comparison, many substituted tetrazinane-thiones (e.g., 6-hexyl-, 6-isopropyl-, or 6-aryl-derivatives) require custom synthesis, introducing lead times of weeks to months and significantly higher per-gram costs . While 4-amino-4H-1,2,4-triazole-3,5-dithiol (CAS 3652-33-3) is also commercially available at 95% purity, its five-membered ring architecture precludes its use as a precursor to 1,2,4,5-tetrazine derivatives . The combination of immediate availability, defined purity specification, and unambiguous structural identity (confirmed by MDL Number MFCD00175998) reduces procurement risk and accelerates research timelines compared to custom-synthesized analogs .

Commercial access
Supplier data
Catalog stock, min. 95% purity, ~USD 1.9–2.9/g bulk; custom-synthesized monothione analogs require 4–8+ weeks
Reduces procurement lead time
Supplier data as of search date; confirm current availability
Chemical procurement Supply chain Catalog compound

1,2,4,5-Tetrazinane-3,6-dithione: Application Scenarios


Bioorthogonal Tetrazine Probe Precursor

Research groups developing IEDDA-based bioorthogonal ligation probes should prioritize 1,2,4,5-tetrazinane-3,6-dithione as the starting material for constructing S,S-tetrazine warheads. The alkylation-oxidation sequence converts the dithione to 3,6-bis(methylthio)-1,2,4,5-tetrazine, a versatile IEDDA substrate [1]. The S,S-tetrazine architecture uniquely combines photolabile protecting group behavior with bioorthogonal reactivity, as demonstrated by the 325-fold phototherapeutic index (IC₅₀,dark = 26 μM vs. IC₅₀,light = 0.08 μM) achieved in U87-MG cancer cells using an Ir(III)-tetrazine conjugate derived from this scaffold class [2]. Monothione analogs cannot access the S,S-tetrazine motif, making the dithione the mandatory procurement choice for this application.

3,6-Disubstituted Tetrazine Synthesis

Medicinal chemistry teams pursuing tetrazine-based compound libraries require 1,2,4,5-tetrazinane-3,6-dithione for its unique ability to undergo symmetrical bis-functionalization at both the 3- and 6-positions. Alkylation with diverse electrophiles (alkyl halides, benzyl halides) followed by oxidation yields symmetrically substituted 3,6-bis(alkylthio)- or 3,6-bis(arylthio)-1,2,4,5-tetrazines [1]. This divergent synthetic strategy is not replicable with the monothione analog, which can only be functionalized at one position. Notably, the resulting 6-substituted tetrazin-3-amines were evaluated for antimalarial activity and found to be inactive, providing valuable negative SAR data that redirects screening efforts toward alternative therapeutic indications [1].

Metal-Selective Flotation Collectors

Mineral processing engineers designing collectors for copper sulfide flotation should evaluate 1,2,4,5-tetrazinane-3,6-dithione as a scaffold for next-generation collectors. The class-level evidence from 6-hexyl-1,2,4,5-tetrazinane-3-thione (HTT) demonstrates that the tetrazinane-thione pharmacophore confers superior chalcopyrite selectivity over traditional xanthate collectors (SHX), driven by Cu–N and Cu–S coordination confirmed by XPS [1]. The dithione variant offers two thiocarbonyl donors per molecule—double the coordination sites of HTT—potentially enabling stronger surface adsorption and improved flotation recovery through the chelate effect. The compound's zero rotatable bonds ensure a pre-organized binding geometry favorable for surface coordination [2].

Ligand for Transition Metal Complexes & Catalysis

Inorganic and organometallic chemists seeking N,S-donor ligands should select 1,2,4,5-tetrazinane-3,6-dithione over isomeric triazole dithiols when thiocarbonyl (C=S) coordination is mechanistically required. Unlike 4-amino-4H-1,2,4-triazole-3,5-dithiol, which presents thiol (–SH) donors in its tautomeric form, the tetrazinane dithione retains thiocarbonyl character, favoring soft metal centers (Cu(I), Au(I), Pd(II), Pt(II)) via π-backbonding interactions [1][2]. The four N–H groups provide additional hydrogen-bonding capacity that can guide supramolecular assembly or substrate recognition in catalytic applications. Direct comparative metal-binding studies remain needed, but the structural rationale positions the dithione as a distinct ligand class relative to triazole-based alternatives [3].

Application
Selection Property
Validation Focus
Bioorthogonal tetrazine probe development
Dithione-to-S,S-tetrazine synthetic access
Photochemical release and IEDDA reactivity
3,6-disubstituted tetrazine library synthesis
Symmetrical bis-alkylation capacity
Derivatization scope and tetrazine formation
Metal-selective flotation collector design
Two thiocarbonyl donors for Cu coordination
Chalcopyrite selectivity and recovery
Transition metal complex and catalyst ligand
Thiocarbonyl (C=S) donor character
Soft metal binding and supramolecular assembly
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